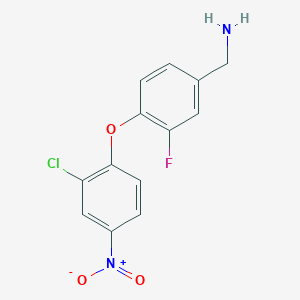
(4-(2-Chloro-4-nitrophenoxy)-3-fluorophenyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(2-Chloro-4-nitrophenoxy)-3-fluorophenyl)methanamine is an organic compound that features a complex aromatic structure with multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Chloro-4-nitrophenoxy)-3-fluorophenyl)methanamine typically involves multiple steps, starting from commercially available precursors. One common route involves the nitration of 2-chlorophenol to produce 2-chloro-4-nitrophenol, followed by a nucleophilic substitution reaction with 3-fluoroaniline. The final step involves the reduction of the nitro group to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(4-(2-Chloro-4-nitrophenoxy)-3-fluorophenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding phenols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of phenol derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4-(2-Chloro-4-nitrophenoxy)-3-fluorophenyl)methanamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions. Its aromatic structure and functional groups make it suitable for binding to specific enzymes, allowing researchers to investigate enzyme mechanisms and kinetics.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit biological activity, making it a candidate for drug development and therapeutic research.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of (4-(2-Chloro-4-nitrophenoxy)-3-fluorophenyl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include enzyme inhibition, receptor activation, or modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Chloro-4-nitrophenoxy)acetic acid
- 4-(2-Chloro-4-nitrophenoxy)piperidine hydrochloride
- 14S-(2’-chloro-4’-nitrophenoxy)-8R/S,17-epoxy andrographolide
Uniqueness
(4-(2-Chloro-4-nitrophenoxy)-3-fluorophenyl)methanamine is unique due to the presence of both chloro and nitro groups on the phenoxy ring, combined with a fluorophenyl group. This combination of functional groups imparts distinct chemical properties, making it versatile for various applications in research and industry.
Propriétés
Formule moléculaire |
C13H10ClFN2O3 |
|---|---|
Poids moléculaire |
296.68 g/mol |
Nom IUPAC |
[4-(2-chloro-4-nitrophenoxy)-3-fluorophenyl]methanamine |
InChI |
InChI=1S/C13H10ClFN2O3/c14-10-6-9(17(18)19)2-4-12(10)20-13-3-1-8(7-16)5-11(13)15/h1-6H,7,16H2 |
Clé InChI |
OJNYKAONZRQEAI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CN)F)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


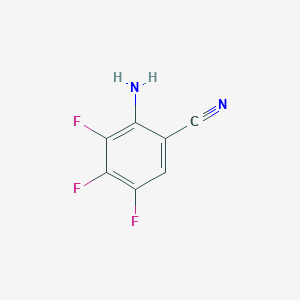
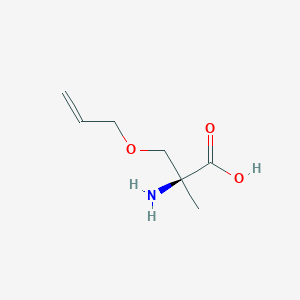
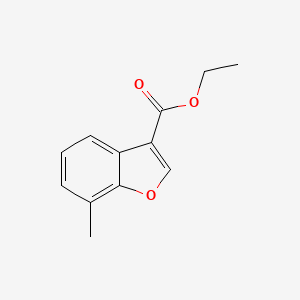




![1-(2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)ethan-1-one](/img/structure/B12831158.png)


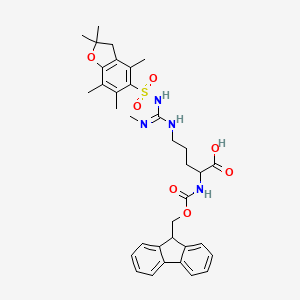


![3-Methoxy-4-[[4-(trifluoromethyl)phenyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B12831224.png)
